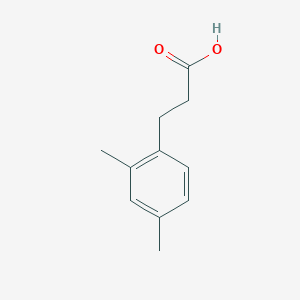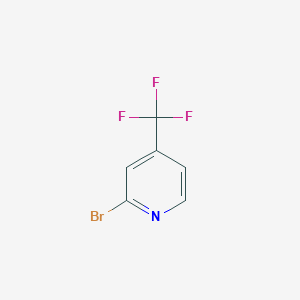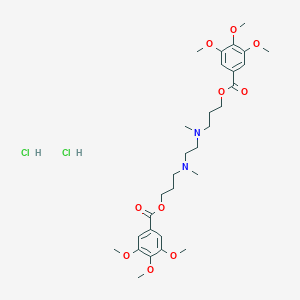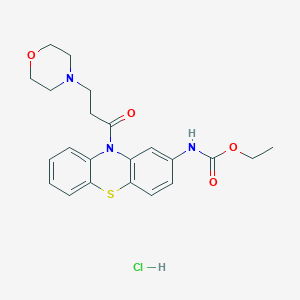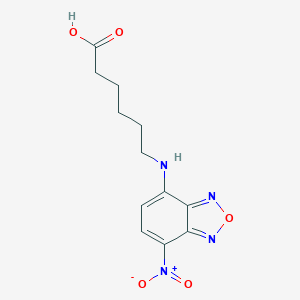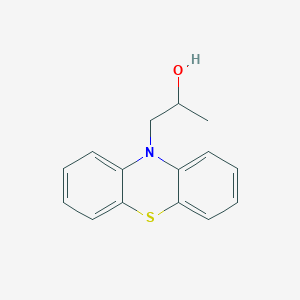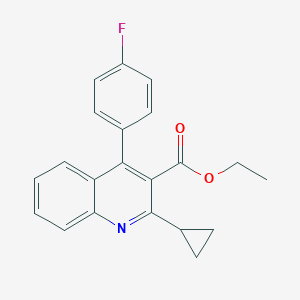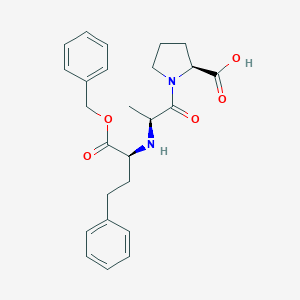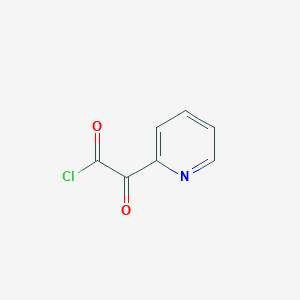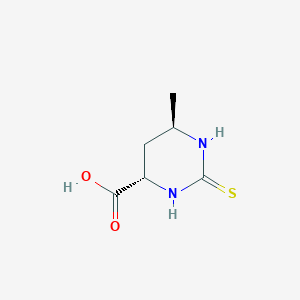![molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1](/img/structure/B130549.png)
[4-(1H-Pyrrol-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H11NO . It is also known by other names such as (4-pyrrol-1-ylphenyl)methanol and 4- (1H-Pyrrol-1-yl)benzyl alcohol .
Molecular Structure Analysis
The molecular weight of “[4-(1H-Pyrrol-1-yl)phenyl]methanol” is 173.21 g/mol . The InChIKey, a unique identifier for the compound, is LQQQPLUFBVYLRE-UHFFFAOYSA-N . The compound has a rotatable bond count of 2 .Physical And Chemical Properties Analysis
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 173.084063974 g/mol . The topological polar surface area is 25.2 Ų .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
- One-Pot Synthesis: Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, which is economical for the synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018).
- Antimicrobial Activity: Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanone derivatives that showed significant antimicrobial activity, highlighting the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
- Manganese Dioxide Promoted Cyclization: Aiello, Garofalo, and Grande (2010) reported the preparation of 9H-pyrrolo[1,2-a]indol-9-ones via sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide, offering a mild approach for synthesizing pyrrolo[1,2-a]indol derivatives (Aiello et al., 2010).
Chemical Transformations and Structural Analysis
- Reduction of Acylpyrroles: Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, contributing to the synthesis of novel pyrrolo[1,2-b]cinnolin-10-one derivatives, expanding the chemical versatility of pyrrole derivatives (Kimbaris & Varvounis, 2000).
- Urea Synthesis: Sarantou and Varvounis (2022) demonstrated methods for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea from [2-(1H-pyrrol-1-yl)phenyl]methanones, showing the potential for producing functionalized urea derivatives (Sarantou & Varvounis, 2022).
- Crystal Structure Analysis: Yang, Feng, and Yin (2018) analyzed the crystal structure of a pyrrole derivative, contributing to a deeper understanding of the molecular interactions and structural characteristics of these compounds (Yang, Feng, & Yin, 2018).
Potential Therapeutic Applications
- Aldose Reductase Inhibitor Preparation: Kontonikas et al. (2019) improved the preparation methodology for an active and selective aldose reductase inhibitor, showcasing the therapeutic relevance of pyrrole derivatives (Kontonikas et al., 2019).
Novel Compound Synthesis
- Synthesis of Novel Pyrazoline Derivatives: Ravula et al. (2016) synthesized novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications, demonstrating the broad applicability of pyrrole-based compounds (Ravula et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-Pyrrol-1-yl)phenyl]methanol | |
CAS RN |
143426-51-1 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
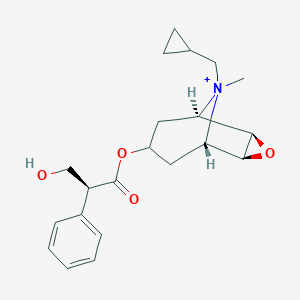
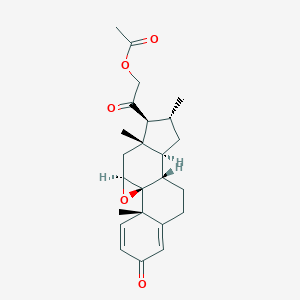
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
